![molecular formula C15H17FN2O4S2 B5501933 N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules like "N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide" often involves multiple steps, including the formation of key intermediate compounds. A relevant method involves the Pummerer reaction, which effectively causes intramolecular cyclization under mild conditions, demonstrating the efficiency of synthesizing complex molecules through strategic functional group manipulations (Shinohara, Toda, & Sano, 1997).

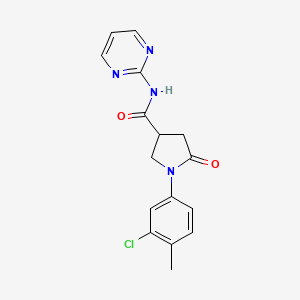

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. Studies on similar sulfonamide compounds have shown that density functional theory (DFT) calculations can well reproduce the structural parameters, offering insights into the molecule's geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2013).

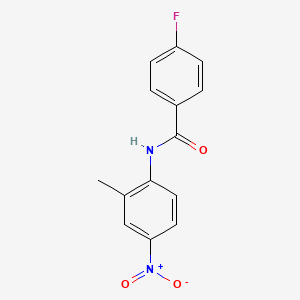

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can be influenced by their structural components, such as the presence of fluorine, which affects the polymorphism and reactivity of aromatic sulfonamides. Studies have shown that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant role of fluorine in chemical reactivity (Terada et al., 2012).

Physical Properties Analysis

The physical properties of "this compound" can be deduced from similar compounds, where thermal analysis and crystallography studies provide insights into their stability, crystal structure, and thermal behavior. For instance, the thermal stability and crystalline forms of sulfonamide derivatives can be assessed through differential scanning calorimetry and X-ray crystallography (Li et al., 2009).

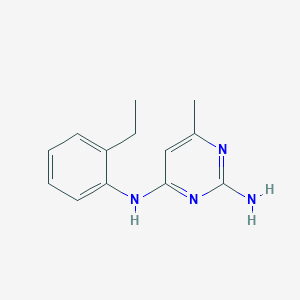

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the compound's potential applications. Studies on similar sulfonamides have explored their reactivity in various chemical reactions, demonstrating their versatility and potential as intermediates in organic synthesis. For example, the benzylation of N-sulfinyl ketimines has been shown to afford t-alkylamines in good yields, indicating the potential for creating diverse chemical structures through strategic reactions (García Ruano, Alemán, & Parra, 2005).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Studies on perfluoroalkyl sulfonamides (PFASs) and their degradation products highlight the environmental persistence and potential for bioaccumulation of sulfonamide derivatives. For instance, perfluoroalkyls and polybrominated diphenyl ethers are identified as emerging persistent organic pollutants with significant indoor and outdoor air concentrations, pointing to their widespread use and environmental stability (Shoeib et al., 2004). Moreover, the biotransformation of perfluoroalkyl acid precursors, including sulfonamides, has been reviewed to understand their environmental fate and effects, highlighting the importance of studying these compounds' degradation pathways (Wenping Zhang et al., 2020).

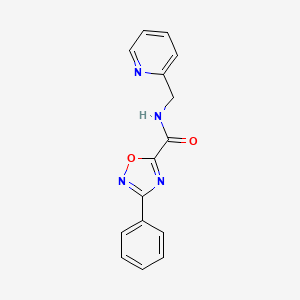

Analytical and Synthetic Applications

Sulfonamide derivatives have been explored for their potential in analytical chemistry. For example, a novel sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of sulfonamide derivatives in enhancing detection sensitivity and selectivity (Hsin‐Lung Wu et al., 1997).

Material Science and Nanotechnology

In material science, sulfonamide derivatives have been incorporated into novel materials. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment solutions were developed using sulfonated aromatic diamine monomers. This research showcases the role of sulfonamide groups in enhancing membrane hydrophilicity and performance (Yang Liu et al., 2012).

Eigenschaften

IUPAC Name |

N-(benzylsulfamoyl)-2-(4-fluorophenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S2/c16-14-6-8-15(9-7-14)23(19,20)11-10-17-24(21,22)18-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMHRRHWTABDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)